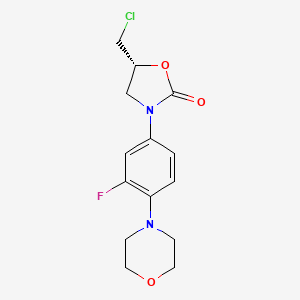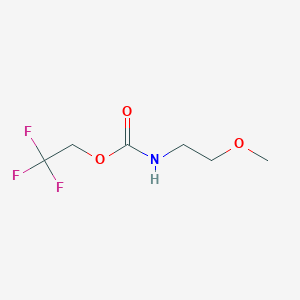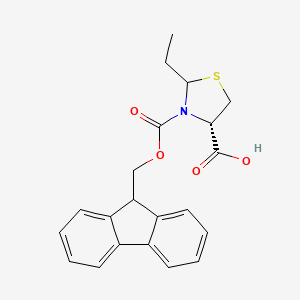
6-Chlor-5-phenylpicolinsäure
Übersicht
Beschreibung
6-Chloro-5-phenylpicolinic acid is an organic compound with the molecular formula C12H8ClNO2. It belongs to the class of picolinic acids, which are derivatives of pyridine. This compound is characterized by the presence of a chlorine atom at the 6th position and a phenyl group at the 5th position of the picolinic acid structure. It is primarily used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-phenylpicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
Target of Action
6-Chloro-5-phenylpicolinic acid is a chemical compound that belongs to the class of picolinic acid derivatives. .
Biochemical Pathways
. More studies are required to summarize the affected pathways and their downstream effects.
Pharmacokinetics
. These properties are crucial in determining the bioavailability of the compound.
Action Environment
Biochemische Analyse
Biochemical Properties
6-Chloro-5-phenylpicolinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 6-Chloro-5-phenylpicolinic acid and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions and concentrations involved . Additionally, this compound may interact with proteins involved in cellular signaling pathways, potentially influencing their activity and downstream effects.
Cellular Effects
The effects of 6-Chloro-5-phenylpicolinic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, 6-Chloro-5-phenylpicolinic acid can affect gene expression and cellular metabolism. For instance, it may alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and overall cell function . Furthermore, this compound has been observed to impact cell proliferation and apoptosis, indicating its potential role in regulating cell growth and death.
Molecular Mechanism
At the molecular level, 6-Chloro-5-phenylpicolinic acid exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules. For example, it can bind to the active site of enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 6-Chloro-5-phenylpicolinic acid may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-5-phenylpicolinic acid can change over time. Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and exposure to light . Over extended periods, 6-Chloro-5-phenylpicolinic acid may undergo degradation, leading to a decrease in its efficacy and potential changes in its biochemical effects. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in enzyme expression levels and metabolic pathways .
Dosage Effects in Animal Models
The effects of 6-Chloro-5-phenylpicolinic acid in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular antioxidant defenses and promoting cell survival . At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These dosage-dependent effects highlight the importance of carefully determining the appropriate concentration of 6-Chloro-5-phenylpicolinic acid for specific applications to avoid adverse outcomes.
Metabolic Pathways
6-Chloro-5-phenylpicolinic acid is involved in various metabolic pathways, particularly those related to its biotransformation and elimination. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with other molecules for excretion . This compound may also influence metabolic flux by modulating the activity of key enzymes involved in energy production and detoxification processes . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 6-Chloro-5-phenylpicolinic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by organic anion transporters or other specialized proteins . Once inside the cell, 6-Chloro-5-phenylpicolinic acid can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its physicochemical properties and interactions with intracellular proteins . This localization can influence its activity and overall biochemical effects.
Subcellular Localization
The subcellular localization of 6-Chloro-5-phenylpicolinic acid is an important determinant of its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be sequestered in the nucleus, where it can interact with transcription factors and modulate gene expression . These localization patterns contribute to the diverse biochemical effects of 6-Chloro-5-phenylpicolinic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-phenylpicolinic acid typically involves the chlorination of 5-phenylpicolinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C}{12}\text{H}{9}\text{NO}2 + \text{SOCl}2 \rightarrow \text{C}{12}\text{H}{8}\text{ClNO}_2 + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of 6-Chloro-5-phenylpicolinic acid may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective chlorination at the desired position.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-5-phenylpicolinic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted picolinic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
5-Phenylpicolinic Acid: Lacks the chlorine atom at the 6th position, resulting in different chemical reactivity and properties.
6-Chloropicolinic Acid: Lacks the phenyl group at the 5th position, leading to different applications and interactions.
5-Chloropicolinic Acid: Chlorine atom at the 5th position instead of the 6th, affecting its chemical behavior.
Uniqueness: 6-Chloro-5-phenylpicolinic acid is unique due to the specific positioning of both the chlorine atom and the phenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific research and industrial applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
6-chloro-5-phenylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-9(8-4-2-1-3-5-8)6-7-10(14-11)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVTXPUVKSEURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673486 | |
| Record name | 6-Chloro-5-phenylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214352-99-4 | |
| Record name | 6-Chloro-5-phenylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



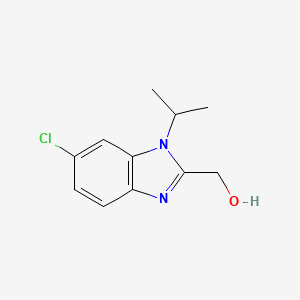

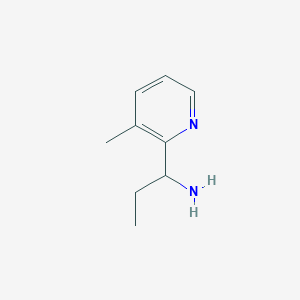
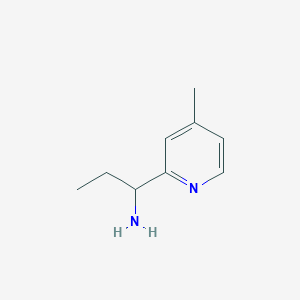


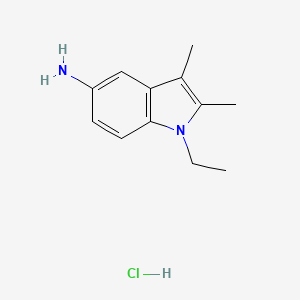
![(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride](/img/structure/B1391437.png)
